molecular formula C7H12Br2O2 B1580566 2-Acetoxy-1,5-dibromopentane CAS No. 205180-51-4

2-Acetoxy-1,5-dibromopentane

Cat. No. B1580566
M. Wt: 287.98 g/mol
InChI Key: JGMIHIAAGUSENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-1,5-dibromopentane is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as ADBP, and it is a member of the bromoalkane family. The compound is synthesized through a simple process that involves the reaction of 1,5-dibromopentane with acetic anhydride. ADBP has been used in various scientific studies due to its ability to inhibit enzymes and other biological processes.

Mechanism Of Action

ADBP works by inhibiting the activity of enzymes and other biological processes. The compound binds to the active site of the enzyme, preventing it from carrying out its normal function. ADBP is a competitive inhibitor, which means that it competes with the substrate for the active site of the enzyme. This competition leads to a decrease in the activity of the enzyme, which can have various biological effects.

Biochemical And Physiological Effects

ADBP has various biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. ADBP has also been shown to inhibit the activity of butyrylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory.

Advantages And Limitations For Lab Experiments

ADBP has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield. ADBP is also stable and can be stored for long periods without degradation. However, ADBP is a toxic compound and must be handled with care. The compound can also be expensive, depending on the source of the chemicals used in the synthesis.

Future Directions

There are several future directions for the use of ADBP in scientific research. One potential use of ADBP is in the treatment of Alzheimer's disease. ADBP has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. This increase in acetylcholine could potentially slow the progression of Alzheimer's disease. Another potential use of ADBP is in the development of new drugs. ADBP has been used as a starting point for the development of new inhibitors of enzymes and other biological processes. Finally, ADBP could be used in the development of new diagnostic tools. The compound could be used as a tracer in imaging studies, allowing researchers to visualize the activity of enzymes and other biological processes in vivo.
Conclusion:
In conclusion, ADBP is a unique chemical compound that has been widely used in scientific research. The compound has been shown to inhibit enzymes and other biological processes, leading to various biochemical and physiological effects. ADBP has several advantages and limitations for lab experiments and has several potential future directions for use in scientific research.

Scientific Research Applications

ADBP has been widely used in scientific research due to its unique properties. The compound has been used as an inhibitor of various enzymes and biological processes. ADBP has been used to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, ADBP can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. ADBP has also been used to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, ADBP can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.

properties

IUPAC Name

1,5-dibromopentan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMIHIAAGUSENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336956
Record name 2-Acetoxy-1,5-dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-1,5-dibromopentane

CAS RN

205180-51-4
Record name 2-Acetoxy-1,5-dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxy-1,5-dibromopentane
Reactant of Route 2
Reactant of Route 2
2-Acetoxy-1,5-dibromopentane
Reactant of Route 3
Reactant of Route 3
2-Acetoxy-1,5-dibromopentane
Reactant of Route 4
2-Acetoxy-1,5-dibromopentane
Reactant of Route 5
Reactant of Route 5
2-Acetoxy-1,5-dibromopentane
Reactant of Route 6
Reactant of Route 6
2-Acetoxy-1,5-dibromopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.